molecular formula C14H19N5O2 B6581976 2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide CAS No. 1208734-15-9

2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide

Cat. No.: B6581976
CAS No.: 1208734-15-9
M. Wt: 289.33 g/mol
InChI Key: YPKCEJASRAPOJY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole derivatives, a class of heterocyclic molecules widely studied for their diverse biological and chemical properties. The structure comprises a triazolone core substituted with a pyridin-2-yl group at position 3, a methyl group at position 4, and a propanamide side chain linked via an ethyl spacer. Such substitutions are critical for modulating physicochemical properties like solubility, bioavailability, and receptor binding affinity.

Properties

IUPAC Name

2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10(2)13(20)16-8-9-19-14(21)18(3)12(17-19)11-6-4-5-7-15-11/h4-7,10H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKCEJASRAPOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous triazole derivatives, focusing on structural variations, applications, and biological activities. Data are inferred from the provided evidence and related studies.

Compound Key Substituents Reported Activity/Application References
Target Compound : 2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide - 3-(Pyridin-2-yl)
- 4-Methyl
- Ethyl-propanamide side chain
Not explicitly reported; inferred potential: antimicrobial or metal coordination
Compound 5a-g () - 3-(4-Substituted benzyl)
- 4-[2-(Indol-3-yl)ethyl]
- Acetohydrazide
Antimicrobial activity against gram-positive/-negative bacteria
Compound 6a,b () - 3-(4-Substituted benzyl)
- 4-Amino
- Acetohydrazide
Moderate antimicrobial activity
Compound in - 3-(4-Methylbenzyl)
- 4-[2-(Indol-3-yl)ethyl]
- 2-hydroxybenzylidene hydrazide
Selective separation/preconcentration of Cu(III) and Co(III) ions at pH 7.0

Key Observations:

Substituent Impact on Bioactivity :

  • The pyridin-2-yl group in the target compound may enhance metal-binding capacity compared to benzyl or indolyl substituents in analogs .
  • Propanamide side chains (target) vs. hydrazide groups (): Hydrazides in analogs 5a-g and 6a,b are associated with antimicrobial activity, while propanamide could improve metabolic stability .

Applications :

  • Antimicrobial Activity : Triazole derivatives with indolyl-ethyl or benzyl groups (e.g., 5a-g) show growth inhibition against bacteria, but the target compound’s activity remains unexplored .
  • Metal Coordination : The pyridinyl-triazole scaffold in the target compound is structurally suited for metal-ion coordination, similar to the hydrazide ligand in , which binds Cu(III)/Co(III) .

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